molecular formula C6H8N4O5S2 B3355963 5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid CAS No. 64309-69-9

5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid

Cat. No.: B3355963
CAS No.: 64309-69-9
M. Wt: 280.3 g/mol
InChI Key: GJEXSVPHIXZTRE-UHFFFAOYSA-N
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Description

5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a thiadiazole ring, sulfonic acid group, and an acetylated amino group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Sulfonic Acid Group: Sulfonation of the thiadiazole ring is achieved using reagents like chlorosulfonic acid or sulfur trioxide in the presence of a solvent such as dichloromethane.

    Acetylation and Amino Group Addition:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, and the implementation of purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfonic acid group to a sulfonamide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted thiadiazole compounds, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, 5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. The presence of the thiadiazole ring is known to enhance biological activity, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential as therapeutic agents. The sulfonic acid group can improve the solubility and bioavailability of drug molecules, while the thiadiazole ring can interact with various biological targets.

Industry

Industrially, this compound can be used in the development of dyes, agrochemicals, and materials with specific properties. Its unique structure allows for the design of compounds with tailored functionalities.

Mechanism of Action

The mechanism of action of 5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid involves its interaction with biological molecules through hydrogen bonding, electrostatic interactions, and covalent bonding. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiadiazole ring can interact with nucleic acids and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole: Lacks the sulfonic acid group, resulting in different solubility and reactivity.

    1,3,4-Thiadiazole-2-sulfonic acid: Lacks the acetylated amino group, affecting its biological activity and chemical properties.

    5-Amino-1,3,4-thiadiazole-2-sulfonic acid:

Uniqueness

The uniqueness of 5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonic acid and acetylated amino groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-[acetyl-(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O5S2/c1-3(11)10(2-4(7)12)5-8-9-6(16-5)17(13,14)15/h2H2,1H3,(H2,7,12)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEXSVPHIXZTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(=O)N)C1=NN=C(S1)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80802600
Record name 5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80802600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64309-69-9
Record name 5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80802600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid
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5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid
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5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid
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5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid
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5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid
Reactant of Route 6
5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid

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